molecular formula C4H2ClFN2O B13084901 4-Chloro-6-fluoropyrimidin-5-ol

4-Chloro-6-fluoropyrimidin-5-ol

Cat. No.: B13084901
M. Wt: 148.52 g/mol
InChI Key: LOPTZQINVJWVTG-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrimidin-5-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of bioactive compounds .

Scientific Research Applications

4-Chloro-6-fluoropyrimidin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

4-Chloro-6-fluoropyrimidin-5-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

IUPAC Name

4-chloro-6-fluoropyrimidin-5-ol

InChI

InChI=1S/C4H2ClFN2O/c5-3-2(9)4(6)8-1-7-3/h1,9H

InChI Key

LOPTZQINVJWVTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)F

Origin of Product

United States

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